2-Methylbutyrylglycine-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

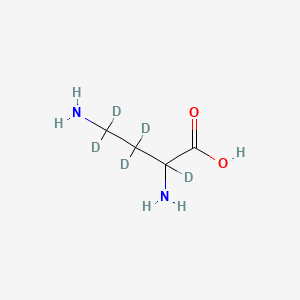

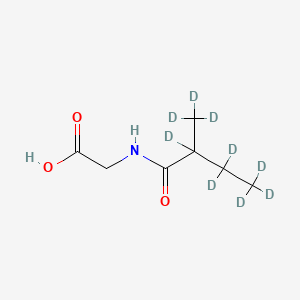

2-Methylbutyrylglycine-d9 is the deuterium-labeled version of 2-Methylbutyrylglycine . It’s used in research, particularly as a tracer for quantitation during the drug development process . It’s also used in the treatment of various diseases and for imaging and diagnosis .

Synthesis Analysis

The synthesis of this compound involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

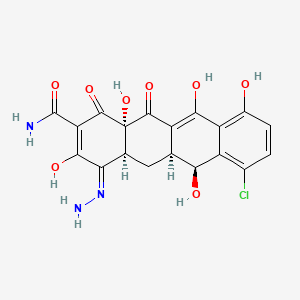

The molecular formula of this compound is C7H4D9NO3 . Its molecular weight is 168.24 . The structure includes a carboxyl group (COOH), an amine group (NH2), and a 2-methylbutyryl group .Chemical Reactions Analysis

As a deuterium-labeled compound, this compound is primarily used as a tracer in drug development processes . The deuteration process can affect the pharmacokinetic and metabolic profiles of the drug .科学的研究の応用

2-Methylbutyryl-Coenzyme A Dehydrogenase Deficiency : A study highlighted a case of an infant with isolated increases in 2-methylbutyrylglycine, indicating a block in 2-methylbutyryl-CoA dehydrogenase. This was the first documented case of isolated 2-MBCDase deficiency in humans, suggesting an autosomal recessive mode of inheritance (Gibson et al., 2000).

Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency : Research identified that excretion of 2-ethylhydracrylic acid in SBCADD implies a different enzyme functions in the R-pathway of L-isoleucine oxidation. This discovery has implications for the diagnosis and understanding of SBCADD (Korman et al., 2005).

2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency : A study described the biochemical and molecular markers for MHBD deficiency, an X-linked defect in isoleucine degradation. It noted that quantification of 2-ethylhydracrylic acid might be helpful for diagnosing heterozygous conditions (García-Villoria et al., 2009).

Ethylmalonic Encephalopathy : A study on Ethylmalonic Encephalopathy, an organic aciduria, showed that isoleucine is a source for elevated ethylmalonic acid and methylsuccinic acid in patients. It suggested a functional deficiency in the activity of 2-methyl-branched chain acylcoenzyme A dehydrogenase in vivo (Nowaczyk et al., 1998).

Lipid Oxidative Damage in Brain : Another study found that 2-Methylbutyrylglycine induces lipid oxidative damage and decreases antioxidant defenses in the rat brain. This suggests that oxidative stress induced by 2-Methylbutyrylglycine might be involved in the pathophysiology of brain damage found in SBCAD deficiency (Knebel et al., 2012).

作用機序

Target of Action

2-Methylbutyrylglycine-d9 is a deuterium-labeled form of 2-Methylbutyrylglycine It is known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This is because the presence of deuterium can slow down metabolic processes, potentially leading to changes in the drug’s interaction with its targets .

Biochemical Pathways

It is known that deuterium-labeled compounds can be used as tracers in various biochemical pathways .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic profiles . This can potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, and thereby its bioavailability .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the metabolic processes of drugs .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the stability and efficacy of deuterium-labeled compounds .

生化学分析

Biochemical Properties

2-Methylbutyrylglycine-d9 plays a role in biochemical reactions, particularly in the degradation pathway of L-isoleucine It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

In a study, 2-Methylbutyrylglycine was found to induce lipid oxidative damage and decrease antioxidant defenses in rat brain . Although this study was conducted with 2-Methylbutyrylglycine, it’s plausible that this compound may have similar effects on cells due to their structural similarity.

Molecular Mechanism

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs

Metabolic Pathways

This compound is involved in the degradation pathway of L-isoleucine It interacts with various enzymes and cofactors in this pathway

特性

IUPAC Name |

2-[[2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i1D3,2D3,3D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACIBQKYRHBOW-APXHDBETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)NCC(=O)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)

![5-Amino-6-[(E)-(4-nitrophenyl)diazenyl]-4-oxo-3-[2-(4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}-3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B588271.png)